N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride
CAS No.: 915924-06-0
Cat. No.: VC2628200
Molecular Formula: C12H18ClN3
Molecular Weight: 239.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915924-06-0 |
|---|---|
| Molecular Formula | C12H18ClN3 |
| Molecular Weight | 239.74 g/mol |
| IUPAC Name | N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N3.ClH/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | YSLJYTVBDYIYHF-UHFFFAOYSA-N |
| SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl |
| Canonical SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl |
Introduction
Chemical Identity and Structure
Basic Chemical Information
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride is a benzimidazole derivative with the molecular formula C12H18ClN3 and a molecular weight of 239.74 g/mol . The compound is identified by the CAS number 1158409-28-9, which allows for consistent tracking and identification in chemical databases and research literature . This compound belongs to the broader class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring, with specific functional group modifications that determine its unique chemical and biological properties .
The compound has several synonyms in chemical databases and literature, including "N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride" and "N-Ethyl-2-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride" . These alternative names often reflect different naming conventions or highlight specific structural features of the molecule . The parent compound, before formation of the hydrochloride salt, is identified as N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine (CID 25218863) .
Structural Characteristics
The structure of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride consists of several key components that contribute to its chemical and biological activity:
-
A benzimidazole core structure (benzene ring fused to an imidazole ring)
-
A methyl group at the 5-position of the benzimidazole ring
-
A two-carbon linker (ethyl chain) connecting the benzimidazole to the amine group
-
An N-ethyl secondary amine
-
A hydrochloride salt form, which enhances water solubility and stability
The compound's structure can be represented by the SMILES notation: CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl, which provides a linear text representation of its molecular structure. The standard InChI identifier for this compound is InChI=1S/C12H17N3.ClH/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H, which serves as a unique chemical identifier.
Table 1: Key Structural Identifiers of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride
| Identifier Type | Value |
|---|---|
| SMILES | CCNCCC1=NC2=C(N1)C=C(C=C2)C.Cl |
| Standard InChI | InChI=1S/C12H17N3.ClH/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12;/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15);1H |
| Standard InChIKey | YSLJYTVBDYIYHF-UHFFFAOYSA-N |
| PubChem Compound ID | 44118437 |
Synthesis and Purification
Synthetic Routes
The synthesis of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride typically involves a multi-step process that builds the benzimidazole scaffold and introduces the appropriate functional groups. The synthesis process can be divided into three key steps:
-
Condensation: The benzimidazole ring is formed through a condensation reaction between o-phenylenediamine and formic acid derivatives. This step establishes the core heterocyclic structure of the molecule. The methyl group at the 5-position is derived from the appropriately substituted o-phenylenediamine precursor.
-
Alkylation: Following the formation of the benzimidazole core, an alkylation process introduces the ethylamine side chain. This step involves careful control of reaction conditions to ensure selectivity for the desired product.
-
Salt Formation: The final step involves converting the free base form of the compound to the hydrochloride salt by treatment with hydrochloric acid. This enhances the compound's stability and water solubility, which are important properties for both research and potential therapeutic applications.
Purification Methods
Purification of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride is typically achieved through recrystallization using ethanol/water mixtures. This process removes impurities and ensures a high level of purity (≥95%) required for research applications. The purification process is critical for obtaining reliable and reproducible results in biological assays and other research applications.
Additional purification techniques that may be employed include:
-
Column chromatography to separate the desired product from reaction by-products
-
Preparative high-performance liquid chromatography (HPLC) for higher purity requirements
-
Acid-base extraction procedures to separate the compound from non-basic impurities
The purity of the final product is typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to ensure it meets the required specifications for research purposes.
Biological Activity and Mechanisms
Mechanism of Action
The benzimidazole core of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride facilitates interactions with various biological targets, contributing to its diverse biological activities. The compound's mechanism of action involves:
-
DNA Binding: The planar aromatic structure of the benzimidazole ring can intercalate between DNA base pairs, potentially disrupting DNA replication and transcription in rapidly dividing cells like cancer cells.
-
Enzyme Inhibition: The compound may interact with and inhibit specific enzymes critical for cellular processes, particularly those involved in cell division and survival pathways.
-
Receptor Interactions: The amine group and other structural features of the molecule enable binding to various cellular receptors, potentially modulating signaling pathways important for cell growth and survival.
-
Mitochondrial Effects: Research suggests that the compound can disrupt mitochondrial function, leading to the release of pro-apoptotic factors and the initiation of the intrinsic apoptotic pathway.
Table 2: Biological Activities of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride
| Biological Activity | Mechanism | Target Systems |
|---|---|---|
| Anticancer | Induction of apoptosis via mitochondrial pathway activation | Cancer cell lines |
| Caspase-3 cleavage | ||
| DNA intercalation | ||
| Enzyme Inhibition | Interaction with specific cellular enzymes | Cellular enzymatic systems |
| Receptor Modulation | Binding to cellular receptors | Cell signaling pathways |
Comparative Analysis with Analogues
Structural Analogues
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride belongs to a family of benzimidazole derivatives with varying substitution patterns and functional groups. Several structural analogues have been synthesized and studied, providing valuable insights into structure-activity relationships for this class of compounds.
Some notable structural analogues include:
-
N-Ethyl-2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine: This compound features a fluorine atom at the 5-position instead of the methyl group, potentially altering its lipophilicity and binding properties .
-
2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: This is a simpler analogue lacking the N-ethyl group, which may affect its receptor binding profile and biological activity .
-
N-[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]-N-ethylamine: This compound contains a chlorine substituent at the 5-position, which can influence its physicochemical properties and biological activity .
The structural differences among these analogues primarily involve variations in:
-
The substituent at the 5-position of the benzimidazole ring (methyl, fluoro, chloro)
-
The nature of the amine group (primary, secondary)
-
The presence or absence of the ethyl group on the nitrogen
Structure-Activity Relationships
Comparative studies of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride and its analogues have revealed important structure-activity relationships that guide the development of more potent and selective compounds. Some key observations include:
These structure-activity relationships provide valuable insights for the rational design of new benzimidazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
Industrial and Research Applications
Current Applications
N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride and related benzimidazole derivatives have found applications in various research and industrial contexts. Current applications include:
-
Pharmaceutical Research: The compound serves as a valuable tool in drug discovery efforts, particularly in the development of anticancer agents targeting specific cellular pathways.
-
Biochemical Studies: Researchers use the compound to probe the function of specific enzymes and receptors, leveraging its binding properties to elucidate molecular mechanisms.
-
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential biological activity.
-
Structure-Activity Relationship Studies: The compound and its analogues contribute to understanding how structural modifications affect biological activity, guiding the optimization of lead compounds in drug discovery.
Future Prospects
The versatility of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride in chemical reactivity and biological targeting positions it as a promising candidate for therapeutic and industrial innovation. Future research directions and applications may include:
-
Development of Optimized Derivatives: Structure-based design approaches may lead to derivatives with enhanced potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
-
Combination Therapies: Investigation of potential synergistic effects when used in combination with established therapeutic agents could expand its clinical utility.
-
Targeted Drug Delivery: Incorporation into advanced drug delivery systems could improve its efficacy and reduce potential side effects.
-
Expanded Therapeutic Applications: Beyond its anticancer potential, exploration of its efficacy in other disease contexts, such as infectious diseases or inflammatory conditions, may reveal new therapeutic opportunities.
-
Pharmacokinetic Optimization: Ongoing research focuses on improving the compound's absorption, distribution, metabolism, and excretion properties to enhance its drug-like characteristics.
Table 3: Current and Potential Applications of N-Ethyl-2-(5-methyl-1H-benzimidazol-2-YL)ethanamine hydrochloride
| Application Area | Current Status | Future Potential |
|---|---|---|
| Anticancer Research | In vitro studies demonstrating cytotoxicity and apoptosis induction | Development of optimized derivatives and combination therapies |
| Drug Discovery | Tool compound for target validation and mechanistic studies | Template for designing targeted therapies for specific diseases |
| Biochemical Research | Probe for studying enzyme function and cellular pathways | Expanded use in elucidating disease mechanisms |
| Synthetic Chemistry | Building block for complex molecule synthesis | Platform for developing novel chemical entities with improved properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume